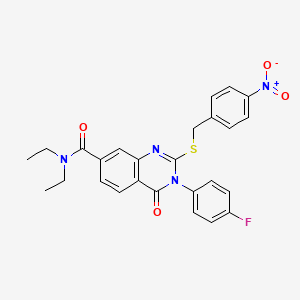

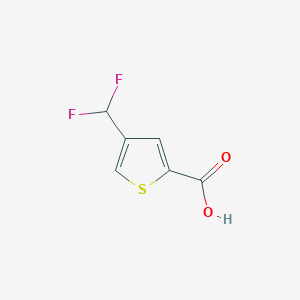

4-(Difluoromethyl)thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Luminescence Sensing and Pesticide Removal

4-(Difluoromethyl)thiophene-2-carboxylic acid derivatives, specifically thiophene-based metal-organic frameworks (MOFs), have shown efficacy in luminescent sensing and the removal of environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These compounds exhibit high selectivity and sensitivity, making them suitable for recyclable detection of these contaminants. This application is crucial in environmental monitoring and remediation (Zhao et al., 2017).

Synthesis Processes

In research, efficient and facile processes for synthesizing derivatives of thiophene-2-carboxylic acid, such as 4,5-Dichlorothiophene-2-Carboxylic Acid, have been explored. These processes involve steps like esterification, chlorination, and hydrolysis, contributing to simplified industrial production methods (Wang et al., 2014).

Electropolymerization and Electrochromic Performances

Novel tetrathiafulvalene–thiophene assemblies, linked with thiophene-2-carboxylic acid, have been synthesized and studied for electropolymerization and electrochromic performances. These compounds can form polymers via electrochemical deposition and exhibit significant color changes under different oxidation states, showing potential for applications in electronic and display technologies (Li et al., 2020).

Biochemical Studies

Thiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. Studies have focused on understanding their antibacterial and anticancer properties, contributing to the development of new pharmaceutical compounds (Arasavelli et al., 2017).

Chemical and Electronic Structural Analysis

Studies on the molecular and electronic structures of thiophene-2-carboxylic acid derivatives, like thieno[3,4-b]thiophene-2-carboxylic acid, have been conducted using methods like AM1 and MNDO. These studies provide insights into the electronic transitions and potential conformations of these compounds, which are valuable for designing materials with specific electronic properties (Buemi, 1989).

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 4-(Difluoromethyl)thiophene-2-carboxylic acid are currently unknown . The compound could potentially interact with various enzymes, receptors, or other proteins, leading to changes in cellular signaling or metabolic pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, the presence of other molecules, and more.

Propiedades

IUPAC Name |

4-(difluoromethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2,5H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMALJIZOAQDHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2453869.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea](/img/structure/B2453871.png)

![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)

![4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2453887.png)